molecular formula C15H13ClN2 B14695428 2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile CAS No. 33672-14-9

2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile

Katalognummer: B14695428
CAS-Nummer: 33672-14-9
Molekulargewicht: 256.73 g/mol
InChI-Schlüssel: CRLLILZMYVHZAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile is an organic compound that features a nitrile group attached to a phenyl ring, which is further substituted with an amino and a chloro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-chlorobenzonitrile and benzaldehyde.

    Reaction Conditions: A common method involves the use of a base such as sodium hydroxide in an aqueous medium to facilitate the condensation reaction between the starting materials.

    Purification: The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or other strong bases.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Hydroxy or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile involves its interaction with specific molecular targets. The amino and chloro groups allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-2-chlorophenol: Shares the amino and chloro substituents but lacks the nitrile group.

    2-Amino-N-(4-chlorophenyl)benzamide: Contains similar functional groups but differs in the overall structure.

Uniqueness

2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

33672-14-9

Molekularformel

C15H13ClN2

Molekulargewicht

256.73 g/mol

IUPAC-Name

2-(4-amino-2-chlorophenyl)-2-phenylpropanenitrile

InChI

InChI=1S/C15H13ClN2/c1-15(10-17,11-5-3-2-4-6-11)13-8-7-12(18)9-14(13)16/h2-9H,18H2,1H3

InChI-Schlüssel

CRLLILZMYVHZAQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C#N)(C1=CC=CC=C1)C2=C(C=C(C=C2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.